molecular formula C9H10N2O4 B14606804 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol

Cat. No.: B14606804
M. Wt: 210.19 g/mol
InChI Key: ZOQJXAOAPZXTQF-UXBLZVDNSA-N
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Description

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol is an organic compound with a complex structure that includes a nitrophenol group, a hydroxy group, and a methylcarbonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a phenol derivative, followed by the introduction of the methylcarbonimidoyl group through a series of reactions involving intermediates such as imines and hydroxylamines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in various ethers or esters.

Scientific Research Applications

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-nitrophenol: Similar in structure but lacks the methylcarbonimidoyl group.

    4-methylphenol: Similar in structure but lacks the nitro and methylcarbonimidoyl groups.

    Hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group but lacks the nitro and methylcarbonimidoyl groups.

Uniqueness

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol is unique due to the presence of both the nitro and methylcarbonimidoyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol

InChI

InChI=1S/C9H10N2O4/c1-5-3-7(6(2)10-13)9(12)8(4-5)11(14)15/h3-4,12-13H,1-2H3/b10-6+

InChI Key

ZOQJXAOAPZXTQF-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)/C(=N/O)/C

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=NO)C

Origin of Product

United States

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